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Compound of Interest

Compound Name:
3,4-diethyl-1H-pyrrole-2-

carbaldehyde

Cat. No.: B169316 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

elucidation of asymmetrical carbaporphyrin isomers is a critical step in harnessing their unique

photophysical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy

stands as the cornerstone technique for this purpose, offering unparalleled insight into the

nuanced structural differences between these isomers. This guide provides a comparative

analysis of NMR data for distinguishing asymmetrical carbaporphyrin isomers, supported by

experimental protocols and data visualizations.

Carbaporphyrins, porphyrinoids where a carbon atom replaces one of the pyrrolic nitrogen

atoms, can exist as various structural isomers depending on the position of the carbon atom

and the arrangement of the remaining nitrogen atoms. Asymmetrical isomers, such as N-

confused porphyrins, exhibit distinct electronic and coordination properties, making their

unambiguous identification essential. This is primarily achieved through a combination of one-

dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR experiments.

Comparative NMR Data of Asymmetrical
Carbaporphyrin Isomers
The key to distinguishing asymmetrical carbaporphyrin isomers lies in the distinct chemical

environments of their protons and carbons, which are reflected in their NMR spectra. The

asymmetrical nature of these molecules leads to a lower symmetry compared to their parent

porphyrins, resulting in more complex and informative NMR spectra.
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N-confused porphyrins, a prominent class of asymmetrical carbaporphyrins, are characterized

by one inverted pyrrole ring, placing one nitrogen atom on the periphery and a C-H group in the

core. This structural feature is the primary source of the significant differences observed in their

NMR spectra compared to regular porphyrins.

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key protons

and carbons in N-confused tetraphenylporphyrin (N-CTPP), a well-studied example of an

asymmetrical carbaporphyrin, in its free-base form. These values are contrasted with those of

the symmetrical tetraphenylporphyrin (TPP) for comparative purposes.
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Nucleus Position

N-Confused

Tetraphenylporp

hyrin (N-CTPP)

Chemical Shift

(δ, ppm)

Tetraphenylporp

hyrin (TPP)

Chemical Shift

(δ, ppm)

Key

Distinguishing

Features

¹H Inner C-H ~ -4.0 to -6.5[1] N/A

The highly

shielded, upfield

signal is a

hallmark of the

internal carbon of

the confused

pyrrole ring.

Inner N-H
~ -2.5 to -3.5 and

~1.0 to 2.0
~ -2.7

The presence of

multiple, distinct

N-H signals

reflects the lower

symmetry and

different

chemical

environments of

the inner

nitrogens.

β-Pyrrolic ~ 8.5 to 9.5 ~ 8.8

The β-protons of

the confused

pyrrole ring often

show distinct

chemical shifts

from those on

the regular

pyrrole rings.

meso-Phenyl ~ 7.7 to 8.3 ~ 7.7 (m) and 8.2

(o)

The phenyl

proton signals

can be more

complex due to

the overall lower
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symmetry of the

macrocycle.

¹³C Inner C ~ 100 - 110 N/A

The signal for the

internal sp²

carbon is a

definitive marker

for the

carbaporphyrin

framework.

α-Pyrrolic

(Confused)
~ 140 - 150 ~ 145

The α-carbons of

the inverted

pyrrole ring

exhibit chemical

shifts that can be

distinguished

from those of the

regular pyrroles.

α-Pyrrolic

(Regular)
~ 145 - 155 ~ 145

β-Pyrrolic

(Confused)
~ 120 - 130 ~ 131

β-Pyrrolic

(Regular)
~ 130 - 135 ~ 131

meso-Carbons ~ 115 - 125 ~ 120

Note: Chemical shifts are solvent and temperature-dependent. The values presented are

typical ranges observed in CDCl₃.

Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous experimental execution.

Below are detailed methodologies for key NMR experiments used in the characterization of

asymmetrical carbaporphyrin isomers.
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Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for N-

confused porphyrins, as it provides good solubility and minimal interference in the spectral

regions of interest. Other solvents such as d₆-DMSO may be used to investigate tautomeric

equilibria.[1]

Concentration: Prepare a solution with a concentration of approximately 1-5 mg of the

carbaporphyrin isomer in 0.5-0.7 mL of the deuterated solvent.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing

¹H and ¹³C NMR spectra (δ = 0.00 ppm).

1D NMR Spectroscopy (¹H and ¹³C)
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve

optimal signal dispersion, which is crucial for resolving the complex spectra of these isomers.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -5 to 10 ppm to encompass both the upfield inner C-H and downfield

aromatic protons.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 160 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (COSY and NOESY)
Two-dimensional NMR experiments are indispensable for assigning specific proton resonances

and confirming the through-bond and through-space connectivities that differentiate isomers.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin

coupled, typically over two to three bonds.

Pulse Sequence: Standard COSY-90 or DQF-COSY.

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

Number of Increments: 256-512 in the indirect dimension (t₁).

Number of Scans per Increment: 8-16.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are

close in space (typically < 5 Å), irrespective of their through-bond connectivity. This is

particularly useful for determining the stereochemistry and conformation of the macrocycle.

[2][3][4]

Pulse Sequence: Standard NOESY pulse sequence with a mixing time.

Mixing Time: The mixing time is a crucial parameter and may need to be optimized

(typically ranging from 300 ms to 800 ms).

Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

Number of Increments: 256-512 in the indirect dimension (t₁).

Number of Scans per Increment: 16-32.
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Visualizing the relationships between different NMR parameters and the isomeric structures is

crucial for a clear understanding. The following diagrams, generated using Graphviz (DOT

language), illustrate the experimental workflow and the logical connections in the data analysis.
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Experimental workflow for NMR analysis of asymmetrical carbaporphyrin isomers.

The logical process of distinguishing isomers based on their NMR data can be visualized as a

decision tree, where specific spectral features point towards a particular isomeric structure.
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Logical relationship for identifying asymmetrical carbaporphyrin isomers from NMR data.

In conclusion, the differentiation of asymmetrical carbaporphyrin isomers is reliably achieved

through a comprehensive analysis of their NMR spectra. The unique structural features of

these molecules, particularly the presence of an internal carbon atom and the reduced

symmetry, give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The application of

2D NMR techniques such as COSY and NOESY further solidifies the structural assignment by
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providing crucial connectivity information. The data and protocols presented in this guide offer a

robust framework for the accurate characterization of these important and versatile

macrocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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